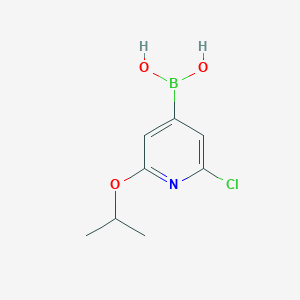

2-Chloro-6-isopropoxypyridine-4-boronic acid

CAS No.: 2377609-76-0

Cat. No.: VC5538950

Molecular Formula: C8H11BClNO3

Molecular Weight: 215.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2377609-76-0 |

|---|---|

| Molecular Formula | C8H11BClNO3 |

| Molecular Weight | 215.44 |

| IUPAC Name | (2-chloro-6-propan-2-yloxypyridin-4-yl)boronic acid |

| Standard InChI | InChI=1S/C8H11BClNO3/c1-5(2)14-8-4-6(9(12)13)3-7(10)11-8/h3-5,12-13H,1-2H3 |

| Standard InChI Key | PXGUPTRUPWZXNN-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=NC(=C1)Cl)OC(C)C)(O)O |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s structure consists of a pyridine core with substituents at the 2-, 4-, and 6-positions:

-

Chlorine at position 2, enhancing electrophilic reactivity.

-

Isopropoxy group () at position 6, contributing steric bulk and influencing solubility.

-

Boronic acid () at position 4, enabling participation in Suzuki-Miyaura cross-coupling reactions .

Table 1: Key Physicochemical Properties

The boronic acid group’s propensity to form reversible covalent bonds with diols and amines underpins its utility in bioconjugation and target-directed synthesis .

Synthetic Methodologies

Halogen-Metal Exchange and Borylation

A widely used strategy for pyridinylboronic acid synthesis involves halogen-metal exchange followed by borylation. For example, treating 2-chloro-6-isopropoxy-4-iodopyridine with organolithium or Grignard reagents generates a lithiated or magnesiated intermediate, which reacts with borate esters (e.g., ) to install the boronic acid group .

Key Reaction Conditions:

-

Temperature: to (prevents side reactions).

-

Solvent: Tetrahydrofuran (THF) or diethyl ether.

Palladium-Catalyzed Cross-Coupling

The Miyaura borylation reaction offers a regioselective pathway. Using palladium catalysts (e.g., \text{Pd(dppf)Cl}_2}), 2-chloro-6-isopropoxy-4-bromopyridine reacts with bis(pinacolato)diboron () to yield the boronic ester, which is subsequently hydrolyzed to the boronic acid .

Table 2: Comparison of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Halogen-Metal Exchange | High functional group tolerance | Low temperatures required |

| Miyaura Borylation | Mild conditions, scalability | Requires halogenated precursor |

Reactivity and Functionalization

Suzuki-Miyaura Coupling

The boronic acid group enables cross-coupling with aryl halides to form biaryl structures. For instance, reacting 2-chloro-6-isopropoxypyridine-4-boronic acid with 4-bromoaniline in the presence of and yields a biphenyl derivative, a common scaffold in drug candidates .

Protodeboronation Mitigation

Boronic acids are prone to protodeboronation under acidic or aqueous conditions. Stabilization strategies include:

Applications in Pharmaceutical Chemistry

Protease Inhibition

While specific data for 2-chloro-6-isopropoxypyridine-4-boronic acid are unavailable, structurally related boronic acids (e.g., bortezomib) inhibit proteasomes by forming tetrahedral adducts with catalytic threonine residues. This mechanism suggests potential utility in oncology and anti-inflammatory drug development .

Antibacterial Agents

Chloropyridine boronic acids exhibit activity against Gram-positive bacteria (e.g., Staphylococcus aureus) by targeting cell wall synthesis enzymes. The chloro and isopropoxy groups may enhance membrane permeability .

Analytical Characterization

Spectroscopic Techniques

-

: A singlet near 30 ppm confirms boronic acid presence.

-

: Isopropoxy methyl protons resonate as a doublet at 1.3–1.5 ppm .

Table 3: Representative NMR Data (Hypothetical)

| Nucleus | Chemical Shift () | Multiplicity |

|---|---|---|

| 30.2 | Singlet | |

| (CH) | 1.35 | Doublet |

Future Research Directions

Expanding Synthetic Utility

-

Developing continuous-flow borylation systems to enhance reaction efficiency.

-

Exploring photoredox catalysis for C-H borylation at ambient temperatures.

Biological Screening

Prioritize in vitro assays to evaluate kinase inhibition, antibacterial activity, and cytotoxicity profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume